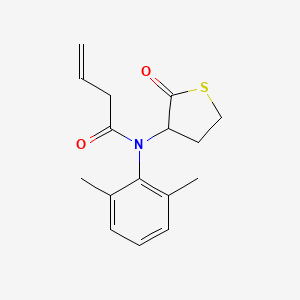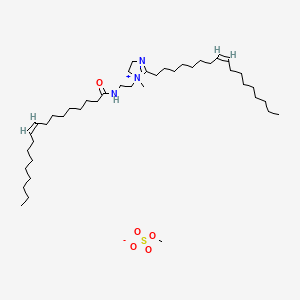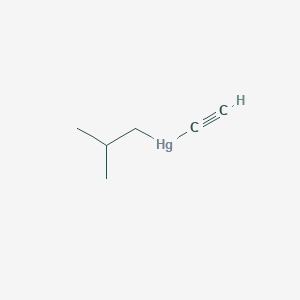![molecular formula C18H16O2Si B14454699 Diphenylbis[(prop-2-yn-1-yl)oxy]silane CAS No. 71573-81-4](/img/structure/B14454699.png)
Diphenylbis[(prop-2-yn-1-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylbis[(prop-2-yn-1-yl)oxy]silane is a chemical compound with the molecular formula C18H16O2Si. It is characterized by the presence of two phenyl groups and two prop-2-yn-1-yloxy groups attached to a central silicon atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylbis[(prop-2-yn-1-yl)oxy]silane typically involves the reaction of diphenylsilane with propargyl alcohol in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion. The reaction can be represented as follows:
Ph2SiH2+2HC≡CCH2OH→Ph2Si(OCH2C≡CH)2+2H2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenylbis[(prop-2-yn-1-yl)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound to silanes with different substituents.
Substitution: The prop-2-yn-1-yloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with different substituents.
Substitution: Compounds with various functional groups replacing the prop-2-yn-1-yloxy groups.
Wissenschaftliche Forschungsanwendungen
Diphenylbis[(prop-2-yn-1-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which Diphenylbis[(prop-2-yn-1-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The prop-2-yn-1-yloxy groups provide additional sites for chemical modification, enhancing the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylsilane: Lacks the prop-2-yn-1-yloxy groups, making it less reactive in certain types of reactions.
Triphenylsilane: Contains three phenyl groups, resulting in different reactivity and applications.
Tetraphenylsilane: Contains four phenyl groups, making it more sterically hindered and less reactive.
Uniqueness
Diphenylbis[(prop-2-yn-1-yl)oxy]silane is unique due to the presence of both phenyl and prop-2-yn-1-yloxy groups, which provide a balance of stability and reactivity. This combination allows the compound to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
71573-81-4 |
|---|---|
Molekularformel |
C18H16O2Si |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
diphenyl-bis(prop-2-ynoxy)silane |
InChI |
InChI=1S/C18H16O2Si/c1-3-15-19-21(20-16-4-2,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h1-2,5-14H,15-16H2 |
InChI-Schlüssel |
QJCYTZKUCUVMFI-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14454621.png)
![2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione](/img/structure/B14454628.png)

![N-(3-bromopropyl)-2-[2-[2-[[(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14454639.png)

![2-[Methoxy(phenyl)methyl]-1H-pyrrole](/img/structure/B14454646.png)



![8-Thiabicyclo[4.3.0]non-3-ene](/img/structure/B14454666.png)




